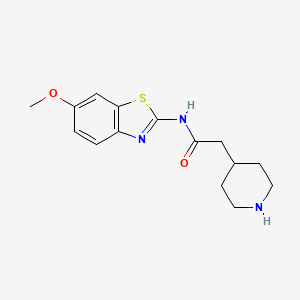![molecular formula C16H16N2O2S B7576625 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, also known as HPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain. Moreover, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues, including the lungs and liver.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves its ability to inhibit various signaling pathways that are involved in cancer cell growth and inflammation. 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. By inhibiting these pathways, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can induce apoptosis in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to reduce oxidative stress and inflammation in various tissues by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one is relatively easy to synthesize and can be obtained in pure form through recrystallization. However, one of the limitations of using 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one. One area of research is the development of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one analogs with improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route for 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in various applications. Moreover, further research is needed to investigate the potential use of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis method of 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one involves the reaction of 4-hydroxybenzenethiol with 3-bromopropylamine and 1H-benzimidazole-2-one in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one.
Propiedades
IUPAC Name |
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-12-6-8-13(9-7-12)21-11-3-10-18-15-5-2-1-4-14(15)17-16(18)20/h1-2,4-9,19H,3,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFLUVFONYJJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)
